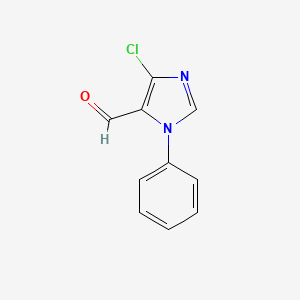
1-环丁基-4-(吡啶-3-磺酰基)-1,4-二氮杂环庚烷
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
1-Cyclobutyl-4-(pyridin-3-ylsulfonyl)-1,4-diazepane is a heterocyclic compound that has garnered interest in various fields of scientific research. This compound features a diazepane ring, which is a seven-membered ring containing two nitrogen atoms, and is substituted with a cyclobutyl group and a pyridin-3-ylsulfonyl group. The unique structure of this compound makes it a valuable subject for studies in medicinal chemistry and pharmacology.
科学研究应用
1-Cyclobutyl-4-(pyridin-3-ylsulfonyl)-1,4-diazepane has several scientific research applications, including:
Medicinal Chemistry: The compound is studied for its potential as a therapeutic agent, particularly in the treatment of neurodegenerative disorders.
Biological Studies: The compound is used in studies involving microglia, the resident immune cells in the brain, to understand their role in maintaining homeostasis and responding to pathological conditions.
准备方法
The synthesis of 1-Cyclobutyl-4-(pyridin-3-ylsulfonyl)-1,4-diazepane typically involves multiple steps, starting from readily available starting materials. One common synthetic route includes the following steps:
Formation of the Diazepane Ring: The diazepane ring can be synthesized through a cyclization reaction involving a suitable diamine and a dihalide.
Introduction of the Cyclobutyl Group: The cyclobutyl group can be introduced via a nucleophilic substitution reaction using a cyclobutyl halide.
Sulfonylation: The pyridin-3-ylsulfonyl group is introduced through a sulfonylation reaction using pyridine-3-sulfonyl chloride and a suitable base.
Industrial production methods for this compound would likely involve optimization of these steps to ensure high yield and purity, as well as scalability for large-scale synthesis.
化学反应分析
1-Cyclobutyl-4-(pyridin-3-ylsulfonyl)-1,4-diazepane can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents such as hydrogen peroxide or potassium permanganate.
Reduction: Reduction reactions can be carried out using reducing agents like lithium aluminum hydride or sodium borohydride.
Substitution: The compound can undergo nucleophilic substitution reactions, particularly at the sulfonyl group, using nucleophiles such as amines or thiols.
Common reagents and conditions used in these reactions include organic solvents (e.g., dichloromethane, ethanol), catalysts (e.g., palladium on carbon), and specific temperature and pressure conditions. The major products formed from these reactions depend on the specific reagents and conditions used.
作用机制
The mechanism of action of 1-Cyclobutyl-4-(pyridin-3-ylsulfonyl)-1,4-diazepane involves its interaction with specific molecular targets and pathways. For example, it has been shown to activate TREM2, a receptor expressed on myeloid cells, which in turn modulates immune responses and neuroinflammation . The activation of TREM2 leads to downstream signaling events that can influence microglial function and potentially provide therapeutic benefits in neurodegenerative diseases .
相似化合物的比较
1-Cyclobutyl-4-(pyridin-3-ylsulfonyl)-1,4-diazepane can be compared with other similar compounds, such as:
1-Cyclobutyl-4-(pyridin-2-ylsulfonyl)-1,4-diazepane: This compound has a similar structure but with the sulfonyl group attached to the 2-position of the pyridine ring instead of the 3-position.
1-Cyclobutyl-4-(pyridin-4-ylsulfonyl)-1,4-diazepane: This compound has the sulfonyl group attached to the 4-position of the pyridine ring.
The uniqueness of 1-Cyclobutyl-4-(pyridin-3-ylsulfonyl)-1,4-diazepane lies in its specific substitution pattern, which can influence its chemical reactivity and biological activity. The position of the sulfonyl group on the pyridine ring can affect the compound’s ability to interact with molecular targets and its overall pharmacological profile.
属性
IUPAC Name |
1-cyclobutyl-4-pyridin-3-ylsulfonyl-1,4-diazepane |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C14H21N3O2S/c18-20(19,14-6-2-7-15-12-14)17-9-3-8-16(10-11-17)13-4-1-5-13/h2,6-7,12-13H,1,3-5,8-11H2 |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SOKBVTCFKSTNSQ-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CC(C1)N2CCCN(CC2)S(=O)(=O)C3=CN=CC=C3 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C14H21N3O2S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
295.40 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。
![2-methyl-N-[1-(5-methyl-1H-pyrazol-3-yl)piperidin-4-yl]-1,3-thiazole-4-carboxamide](/img/structure/B2439531.png)
![5-((3-Methoxyphenyl)(1,4-dioxa-8-azaspiro[4.5]decan-8-yl)methyl)-2-methylthiazolo[3,2-b][1,2,4]triazol-6-ol](/img/structure/B2439532.png)
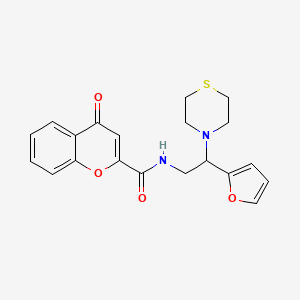
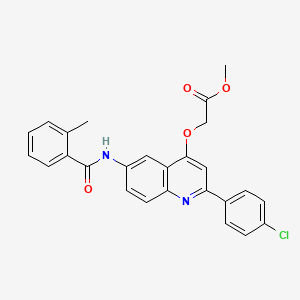
![N-[1-(4-ethoxyphenyl)-5-oxopyrrolidin-3-yl]-4-hydroxypiperidine-1-carboxamide](/img/structure/B2439537.png)
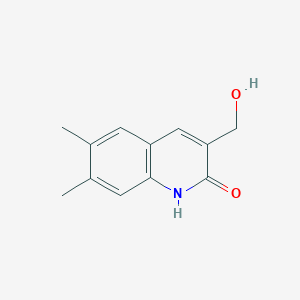
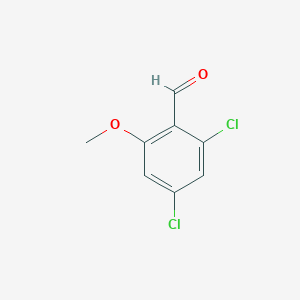
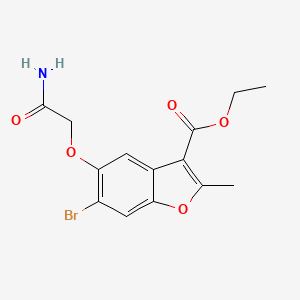

![N-[1-(2-Methoxyethyl)piperidin-4-YL]-2-methylbenzamide](/img/structure/B2439545.png)
![3,9-dimethyl-7-(3-methylbutyl)-1-[2-(morpholin-4-yl)ethyl]-1,4-dihydro[1,2,4]triazino[3,4-f]purine-6,8(7H,9H)-dione](/img/structure/B2439547.png)
![[2-(4-bromophenyl)sulfanylpyridin-3-yl]methyl N-(4-chlorophenyl)carbamate](/img/structure/B2439548.png)

